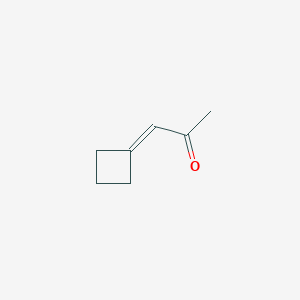

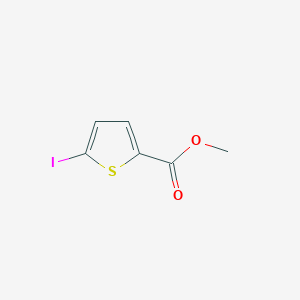

Methyl 5-iodothiophene-2-carboxylate

Übersicht

Beschreibung

Methyl 5-iodothiophene-2-carboxylate is a chemical compound with the molecular formula C6H5IO2S . It has a molecular weight of 269.08 and is a solid at room temperature .

Synthesis Analysis

The synthesis of Methyl 5-iodothiophene-2-carboxylate involves two main steps . The first step involves the reaction of thiophene-2-carboxylic acid methyl ester with iodine and [Bis (trifluoroacetoxy)iodo] benzene in anhydrous carbon tetrachloride . This mixture is stirred overnight at room temperature . The second step involves the reaction of the product from the first step with lithium hydroxide in tetrahydrofuran . This mixture is stirred for 4 hours at room temperature .Molecular Structure Analysis

The InChI code for Methyl 5-iodothiophene-2-carboxylate is 1S/C6H6IO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3,10H,1H3 . The InChI key is KURYBPWHKIUPCM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Methyl 5-iodothiophene-2-carboxylate is a solid at room temperature . It should be stored in a refrigerator and under an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Organic Semiconductor Development

Methyl 5-iodothiophene-2-carboxylate: plays a significant role in the development of organic semiconductors. Its thiophene core is integral in creating materials with high charge-carrier mobility, which are essential for constructing organic field-effect transistors (OFETs). These semiconductors are pivotal for flexible electronics and have been a focus of research for their potential in lightweight, bendable devices .

OLED Fabrication

In the realm of display technology, Methyl 5-iodothiophene-2-carboxylate contributes to the fabrication of organic light-emitting diodes (OLEDs). The compound’s ability to form part of the conductive layer in OLEDs allows for the creation of displays with high color fidelity and energy efficiency, marking a significant advancement over traditional LED technology .

Corrosion Inhibition

The industrial application of Methyl 5-iodothiophene-2-carboxylate includes its use as a corrosion inhibitor. The thiophene derivatives are known to form protective layers on metals, thereby preventing oxidative damage and extending the life of various industrial components .

Pharmacological Research

Thiophene derivatives, including Methyl 5-iodothiophene-2-carboxylate , exhibit a range of pharmacological properties. They are studied for their potential anticancer, anti-inflammatory, and antimicrobial effects. This compound serves as a building block for developing new drugs with these desirable biological activities .

Advanced Synthesis Techniques

In synthetic chemistry, Methyl 5-iodothiophene-2-carboxylate is utilized in advanced synthesis techniques such as the Gewald reaction. This reaction is a cornerstone in heterocyclic chemistry, allowing for the construction of complex molecules with thiophene rings, which are prevalent in many biologically active compounds .

Material Science Applications

The compound’s utility in material science is notable, particularly in the creation of novel materials with specific electronic properties. Its incorporation into polymers and composites can lead to materials with unique conductive or photovoltaic properties, useful in solar cells and other energy-harvesting devices .

Analytical Chemistry

In analytical chemistry, Methyl 5-iodothiophene-2-carboxylate can be used as a reagent or a precursor for synthesizing markers and probes. These compounds are essential for detecting and quantifying various chemical species in complex mixtures .

Chemical Synthesis

Lastly, this compound finds its application in the broader field of chemical synthesis. It acts as an intermediate in the preparation of more complex thiophene derivatives that are used across different sectors, including agriculture, dyes, and pigments industries .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 5-iodothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDYIIWMXMXTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522894 | |

| Record name | Methyl 5-iodothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-iodothiophene-2-carboxylate | |

CAS RN |

88105-22-0 | |

| Record name | Methyl 5-iodothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.